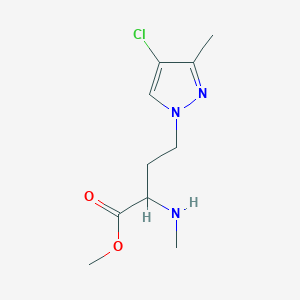
Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with a suitable alkyl halide to introduce the methyl group.
Amination: The resulting compound is then reacted with methylamine to introduce the methylamino group.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be used to enhance efficiency.
化学反应分析
Types of Reactions
Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Methyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate: Lacks the methyl group on the pyrazole ring.
Methyl 4-(4-bromo-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate: Contains a bromine atom instead of chlorine.
Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoate: Contains an ethylamino group instead of a methylamino group.
Uniqueness
Methyl 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the methylamino group can enhance its interactions with biological targets, potentially leading to unique therapeutic effects.
属性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC 名称 |
methyl 4-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)butanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-7-8(11)6-14(13-7)5-4-9(12-2)10(15)16-3/h6,9,12H,4-5H2,1-3H3 |
InChI 键 |
WVWKPKFQTJUHOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1Cl)CCC(C(=O)OC)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)

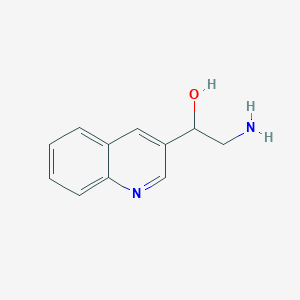

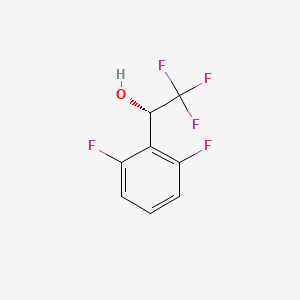
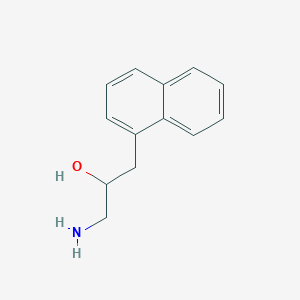

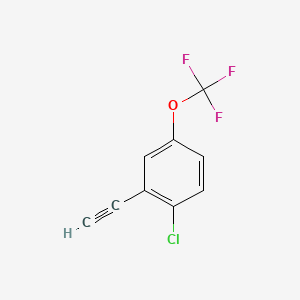
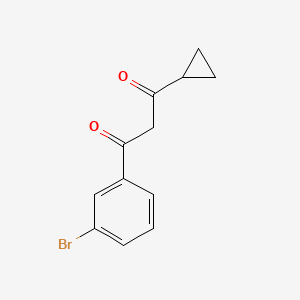
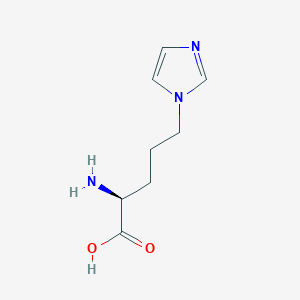

![Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13543722.png)
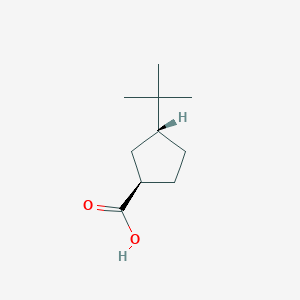
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
